molecular formula C22H21N5O8 B2551426 Methyl 4-(2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate CAS No. 1351634-10-0

Methyl 4-(2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

Cat. No.: B2551426
CAS No.: 1351634-10-0
M. Wt: 483.437
InChI Key: QFHBKEXAKWVYFJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a useful research compound. Its molecular formula is C22H21N5O8 and its molecular weight is 483.437. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Chemical Transformations

Researchers have developed general synthetic routes to oxime oxalate amides, which are crucial intermediates in the preparation of molecules incorporating N-benzyl-N-alkenyl amides linked with acetone oxime or benzaldoxime units. These compounds have been shown to dissociate under specific conditions to produce radicals that can undergo ring closure to afford pyrrolidin-2-ones and azetidin-2-ones, demonstrating the compound's utility in the synthesis of complex lactam structures (Scanlan, Slawin, & Walton, 2004).

Heterocyclic Chemistry

The compound has also been used in the synthesis of heterocyclic systems. For instance, Methyl 2-benzoylamino-3-dimethylaminopropenoate has been utilized as a reagent for preparing fused pyrimidinones from heterocyclic α-amino compounds, leading to the creation of derivatives with potential pharmacological applications (Stanovnik et al., 1990).

Antimicrobial Applications

Another area of interest has been the synthesis and in vitro antimicrobial screening of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives. These compounds have shown significant antibacterial activity against various strains, indicating the potential of this compound in the development of new antimicrobial agents (Desai & Dodiya, 2014).

Novel Indol Compounds

Research into the synthesis and antimicrobial activity of novel indol compounds containing 2-azetidinones and 1,3,4-oxadiazoles has been conducted, revealing the diverse potential of these compounds in medicinal chemistry (Sreeramulu & Ashokgajapathiraju, 2014).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the discovery of new biological targets .

Properties

IUPAC Name

methyl 4-[[2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4.C2H2O4/c1-28-20(27)13-4-6-16(7-5-13)22-17(26)12-25-10-15(11-25)19-23-18(24-29-19)14-3-2-8-21-9-14;3-1(4)2(5)6/h2-9,15H,10-12H2,1H3,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHBKEXAKWVYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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